molecular formula C14H11N3 B11965095 1-Cyano-N,N'-diphenylformamidine CAS No. 6343-76-6

1-Cyano-N,N'-diphenylformamidine

Cat. No.: B11965095
CAS No.: 6343-76-6
M. Wt: 221.26 g/mol
InChI Key: CPFBIBCZHAOUDH-UHFFFAOYSA-N
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Description

Positioning within Modern Organic and Supramolecular Chemistry

In modern organic chemistry, 1-Cyano-N,N'-diphenylformamidine and its analogues are recognized for their versatile reactivity. The formamidine (B1211174) core, with its N=CH-N linkage, serves as a key functional group, while the terminal cyano group imparts additional reactivity and electronic characteristics. Research into N,N-disubstituted formamidines has revealed their utility as precursors and intermediates in the synthesis of a variety of organic molecules. For instance, the formamidine moiety itself can be a precursor to other functional groups or can participate in cyclization reactions to form heterocyclic systems.

From a supramolecular perspective, the presence of the cyano group is of particular importance. The linear geometry and the nitrogen lone pair of the cyano group make it an excellent hydrogen bond acceptor. This property is fundamental to the design of supramolecular assemblies, where molecules self-organize into larger, ordered structures through non-covalent interactions. The interplay of hydrogen bonding from the cyano group and potential π-π stacking interactions from the phenyl rings in this compound suggests its potential as a building block for creating complex supramolecular architectures. The study of how molecules like this interact and assemble is crucial for the development of new materials with tailored properties.

Academic Significance and Research Trajectory of N-Cyano-N,N'-disubstituted Formamidines

The academic journey of N-cyano-N,N'-disubstituted formamidines has been marked by investigations into their synthesis, structural properties, and applications. Early research often focused on the fundamental synthesis and characterization of these compounds. More recent studies have delved into the nuanced aspects of their chemistry, such as stereochemistry and reactivity in more complex transformations.

A significant area of research has been the unexpected formation of N,N-disubstituted formamidines under certain reaction conditions. For example, studies have shown that these compounds can be formed from the reaction of 2-amino-3-cyano-4,6-diarylpyridines with trifluoroacetic anhydride (B1165640) in dimethylformamide (DMF). benthamdirect.comresearchgate.netresearchgate.net This unexpected outcome, where DMF acts as a reactant rather than just a solvent, has led to detailed mechanistic investigations using spectroscopic and computational methods to understand the reaction pathway. benthamdirect.comresearchgate.netresearchgate.net These studies contribute to a deeper understanding of reaction mechanisms in organic chemistry.

The geometric isomerism (syn/anti) of N,N-disubstituted formamidines is another area of academic interest. benthamdirect.comresearchgate.netresearchgate.net The relative orientation of the substituents on the nitrogen atoms can significantly influence the molecule's physical and chemical properties. Researchers have employed techniques like 1H-NMR spectroscopy and Density Functional Theory (DFT) calculations to determine the isomeric ratios and to understand the factors governing this isomerism. benthamdirect.comresearchgate.netresearchgate.net

While specific research on the supramolecular chemistry of this compound is not extensively documented in dedicated studies, the principles governing the self-assembly of molecules containing cyano groups are well-established. The ability of the cyano group to participate in hydrogen bonding and other non-covalent interactions is a key driver in the formation of supramolecular structures. The research trajectory for N-cyano-N,N'-disubstituted formamidines is therefore pointing towards their application as versatile building blocks in crystal engineering and materials science, where the goal is to design and synthesize functional materials with specific solid-state structures and properties.

Interactive Data Table: Properties of N,N'-Diphenylformamidine

PropertyValue
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Melting Point136-139 °C
AppearanceWhite to light yellow powder
CAS Number622-15-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6343-76-6

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1-cyano-N,N'-diphenylmethanimidamide

InChI

InChI=1S/C14H11N3/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H,(H,16,17)

InChI Key

CPFBIBCZHAOUDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)C#N

Origin of Product

United States

Molecular Architecture, Isomerism, and Conformational Dynamics of 1 Cyano N,n Diphenylformamidine and Its Analogs

Elucidation of Configurational (E/Z) and Rotational Isomerism in N,N'-Diarylformamidines

The phenomenon of isomerism is a cornerstone of organic chemistry, and in N,N'-diarylformamidines, it manifests in two primary forms: configurational (E/Z) isomerism and rotational isomerism. This complexity arises from the electronic nature of the formamidine (B1211174) core.

Configurational (E/Z) Isomerism: The carbon-nitrogen double bond (C=N) in the formamidine backbone is the source of E/Z isomerism, a type of stereoisomerism where the arrangement of substituents around the double bond differs. fiveable.me Due to the restricted rotation around this bond, two distinct geometric isomers can exist. researchgate.netmdpi.com The assignment of 'E' (from the German entgegen, meaning opposite) or 'Z' (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog priority rules, which rank the substituents on each nitrogen atom of the double bond. nih.gov For 1-Cyano-N,N'-diphenylformamidine, which possesses one such E/Z center, the relative orientation of the cyano and phenyl groups determines the specific isomer.

Rotational Isomerism (Conformational Isomerism): Beyond the rigid C=N bond, rotation around the single carbon-nitrogen (C-N) bonds is also hindered. This restricted rotation, a well-documented phenomenon in amides and related systems, gives rise to different rotational isomers or conformers. lew.romdpi.com The partial double bond character of the C-N bonds, due to resonance, creates a significant energy barrier to rotation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this dynamic behavior. Variable temperature NMR studies can reveal the presence of multiple isomers in solution and allow for the determination of the energy barriers for their interconversion. nih.govresearchgate.net For instance, in N,N'-diformylethylenediamine derivatives, different E/Z isomers were identified at room temperature, with their relative populations determined by NMR. lew.ro Similarly, for N-formyl-o-toluidine, the presence of cis and trans isomers due to restricted C-N amide bond rotation was confirmed, with the cis-isomer being predominant in the equilibrium mixture. mdpi.com In the case of some N,N'-diarylformamidines, dynamic NMR studies have been instrumental in understanding their conformational dynamics. scirp.org

The interplay between E/Z and rotational isomerism can lead to a complex mixture of stereoisomers in solution. For example, studies on N,N'-disubstituted amidines have shown they exist as a mixture of E-syn and Z-anti isomers. rsc.org The specific substituents on the aryl rings can significantly influence the preferred conformation and the rate of interconversion between isomers. najah.edu

Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a pivotal role in defining the structure, stability, and interactions of molecules. In this compound and its analogs, both intramolecular and intermolecular hydrogen bonds are significant.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is a non-covalent interaction between a hydrogen atom and an electronegative atom within the same molecule. fiveable.me The presence of a hydrogen bond donor (the N-H group in the tautomeric form) and acceptors (the nitrogen of the cyano group and the imine nitrogen) in this compound suggests the potential for such interactions. The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation, influencing the equilibrium between different rotational isomers. nih.gov For instance, studies on other molecules have shown that intramolecular hydrogen bonding can lead to a downfield shift of the involved proton in the ¹H NMR spectrum. researchgate.net The formation of these internal bonds can also shield polar groups, which can impact properties like membrane permeability, a concept of high interest in medicinal chemistry. rsc.orgnih.gov Planar, conjugated six-membered rings formed by intramolecular hydrogen bonds are particularly stable due to resonance assistance. nih.gov

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds form between separate molecules and are crucial in determining the packing of molecules in the solid state and their behavior in solution. khanacademy.org In the context of N,N'-diarylformamidines, the N-H group can act as a hydrogen bond donor, while the imine nitrogen can act as an acceptor, leading to the formation of dimeric or polymeric structures. nih.gov Studies on silylated 2-aminopyrimidines have revealed extensive networks of intermolecular N-H···N hydrogen bonds that dictate their solid-state structures. mdpi.com The strength and directionality of these bonds are fundamental to crystal engineering. mdpi.com In the liquid state, these interactions can lead to the formation of local structural networks, affecting properties like viscosity and reorientational dynamics. arxiv.org

The table below summarizes the key hydrogen bonding interactions possible in formamidine systems.

Interaction TypeDonorAcceptorSignificance
Intramolecular N-HC≡N or C=NStabilizes specific conformations, influences isomer equilibrium
Intermolecular N-HC=NLeads to dimer or polymer formation in solid and liquid states

Solid-State Structural Characterization via X-ray Crystallography of Formamidinium Systems

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For formamidine systems, this technique offers invaluable insights into bond lengths, bond angles, and the nature of intermolecular interactions in the solid state.

In the solid state, N,N'-diarylformamidines often exhibit extensive intermolecular hydrogen bonding, leading to well-ordered supramolecular assemblies. researchgate.net For example, the crystal structure of N,N'-diphenylformamidine would likely reveal hydrogen-bonded chains or dimers. The specific packing arrangement is influenced by the steric and electronic properties of the substituents on the phenyl rings.

The table below presents typical bond lengths that would be expected in the formamidine core, based on crystallographic studies of similar compounds.

BondExpected Length (Å)Hybridization of Atoms
C=N ~1.28 - 1.34C(sp²) = N(sp²)
C-N ~1.33 - 1.40C(sp²) - N(sp²)
C≡N ~1.15C(sp) ≡ N(sp)

Note: The actual bond lengths for this compound may vary.

Advanced Spectroscopic and Spectrometric Characterization of 1 Cyano N,n Diphenylformamidine Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Isomer Differentiation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within 1-Cyano-N,N'-diphenylformamidine derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint, allowing for confirmation of the structure and differentiation between potential isomers.

Key vibrational modes for N,N'-diarylformamidines include the N-H stretching, C=N stretching, and aromatic C-H and C=C stretching vibrations. For instance, in a study of various symmetrically and unsymmetrically substituted N,N'-diphenylformamidines, characteristic infrared absorption bands were observed. rsc.org For N,N'-bis(2,6-dichlorophenyl)formamidine, prominent peaks were seen at 2844 cm⁻¹ (C-H stretch), 1654 cm⁻¹ (C=N stretch), and various bands in the 1553-1566 cm⁻¹ and 721-771 cm⁻¹ regions corresponding to aromatic ring vibrations and C-Cl stretching, respectively. rsc.org Similarly, N,N'-bis(2,6-diisopropylphenyl)formamidine exhibited characteristic absorptions at 2960, 2927, and 2866 cm⁻¹ (aliphatic C-H stretching), 2164 cm⁻¹ (which may be attributed to the cyano group in related structures), and 1662 cm⁻¹ (C=N stretching). rsc.org

The presence and position of the cyano (C≡N) group in this compound would be expected to show a sharp, characteristic absorption band in the region of 2260-2220 cm⁻¹. The precise frequency can be influenced by the electronic environment and substitution on the phenyl rings.

FTIR is also instrumental in distinguishing between different isomers, such as E/Z isomers, which can arise due to restricted rotation around the C-N single bonds. The subtle differences in the vibrational frequencies of the N-H and C=N bonds, as well as shifts in the aromatic substitution patterns, can help in assigning the predominant isomeric form in the solid state. rsc.org

Table 1: Characteristic FTIR Absorption Bands for Selected N,N'-Diphenylformamidine Derivatives

Functional GroupN,N'-bis(2,6-diisopropylphenyl)formamidine (cm⁻¹) rsc.orgN,N'-bis(2,6-dichlorophenyl)formamidine (cm⁻¹) rsc.org
Aliphatic C-H Stretch2960, 2927, 2866-
Aromatic C-H Stretch-2844
C=N Stretch16621654
Aromatic C=C Stretch-1566, 1553
C-Cl Stretch-771, 737, 721

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the unambiguous structural determination of this compound derivatives in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N,N'-diphenylformamidine derivatives, the spectra typically show signals for the formamidinic proton (-N=CH-N-), the N-H proton, and the aromatic protons on the phenyl rings. The chemical shift of the formamidinic proton often appears as a singlet. The presence of E and Z isomers in solution can lead to the appearance of two distinct sets of signals for the formamidinic and N-H protons, as observed in N,N'-bis(2,6-dichlorophenyl)formamidine where two singlets were seen for the -N=C(H)- proton at δ 7.73 and 8.31 ppm, and for the -N(H)- proton at δ 9.32 and 10.08 ppm, corresponding to the E-syn and E-anti isomers. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon of the formamidine (B1211174) group (-N=CH-N-) is particularly diagnostic, typically resonating in the range of 150-165 ppm. For N,N'-bis(2,6-dichlorophenyl)formamidine, the formamidinic carbons were observed at δ 160.10 and 164.87 ppm, again indicating the presence of isomers. rsc.org The carbon of the cyano group in this compound would be expected in the nitrile region of the spectrum, generally between 110 and 125 ppm. The signals for the aromatic carbons provide further confirmation of the substitution pattern on the phenyl rings.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for N,N'-Diphenylformamidine Derivatives in DMSO-d₆

Compound¹H NMR (δ, ppm) rsc.org¹³C NMR (δ, ppm) rsc.org
N,N'-bis(2,6-dimethylphenyl)formamidine2.07-2.31 (m, 12H, CH₃), 6.76-7.24 (m, 6H, Ar-H), 7.45 (s, 1H, -N=C(H)-), 8.22 (s, 1H, -N(H)-)18.30, 18.89 (CH₃), 122.21, 126.46 (Ar-C)
N,N'-bis(2,6-diisopropylphenyl)formamidine0.94-1.29 (m, 24H, CH₃), 3.07-3.17 (s, 2H, methine H), 6.90-7.36 (m, 6H, Ar-H), 7.49 (s, 1H, -N=C(H)-), 8.16 (s, 1H, -N(H)-)24.23, 25.41, 27.32, 27.94, 28.42 (CH₃ & CH), 122.74, 123.29, 127.77, 134.13, 140.00, 146.82, 149.80 (Ar-C)
N,N'-bis(2,6-dichlorophenyl)formamidine6.99-7.61 (m, 6H, Ar-H), 7.73 (s, 0.5H, -N=C(H)-), 8.31 (s, 0.5H, -N=C(H)-), 9.32 (s, 0.5H, -N(H)-), 10.08 (s, 0.5H, -N(H)-)128.89, 129.02, 129.51, 129.67, 129.81, 132.31, 133.68 (Ar-C), 160.10, 164.87 (-N=C(H)-)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula.

Electrospray ionization (ESI) is a common soft ionization technique used for these compounds, often resulting in the observation of the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. For example, the ESI-TOF mass spectrum of N,N'-bis(2,6-diisopropylphenyl)formamidine showed a prominent ion at m/z 365.30, corresponding to the [M+H]⁺ species. rsc.org Similarly, N,N'-bis(2,6-dichlorophenyl)formamidine exhibited a [M+Na]⁺ ion at m/z 356.93. rsc.org For this compound (C₁₄H₁₁N₃), the expected exact mass is 221.0953. nist.gov HRMS would be able to confirm this mass with high precision.

In addition to molecular formula confirmation, mass spectrometry provides valuable information about the fragmentation patterns of the molecule. Analysis of the fragment ions can help to piece together the molecular structure. Common fragmentation pathways for formamidine derivatives may involve cleavage of the C-N bonds or loss of substituents from the aromatic rings. For instance, the mass spectrum of N,N'-bis(2,6-dichlorophenyl)formamidine also showed a fragment ion at m/z 179.01, which corresponds to the protonated and hydrated 2,6-dichloroaniline, indicating a cleavage of the formamidine core. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for Selected N,N'-Diphenylformamidine Derivatives

CompoundMolecular FormulaIonization ModeObserved Ionm/z rsc.org
N,N'-bis(2,6-diisopropylphenyl)formamidineC₂₅H₃₆N₂ESI-TOF[M+H]⁺365.30
N,N'-bis(2,6-dichlorophenyl)formamidineC₁₃H₈Cl₄N₂ESI-TOF[M+Na]⁺356.93
This compoundC₁₄H₁₁N₃--221.2572 (molecular weight) nist.gov

Electronic Absorption and Emission Spectroscopy for Chromophore Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and chromophoric nature of this compound derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, providing information about the π-conjugated system.

The UV-Vis absorption spectra of N,N'-diphenylformamidine derivatives are typically characterized by intense absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings and the formamidine moiety. A study of various N,N'-diphenylformamidines in ethanol (B145695) showed absorption spectra recorded between 200-450 nm. rsc.org The position and intensity of these absorption bands are sensitive to the substitution pattern on the phenyl rings. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

The introduction of a cyano group, which is an electron-withdrawing group, into the formamidine backbone of this compound is expected to influence the electronic properties and thus the absorption spectrum. This modification of the chromophore can lead to shifts in the absorption maxima and changes in the molar absorptivity.

While not as commonly reported for simple formamidines, some derivatives may exhibit fluorescence. Emission spectroscopy can provide further insights into the excited state properties of these molecules. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum and quantum yield. The study of the photophysical properties can be important for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

Computational and Theoretical Investigations into 1 Cyano N,n Diphenylformamidine Reactivity and Structure

Quantum Chemical Approaches (DFT, Ab Initio, Semiempirical) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often chosen for its balance between accuracy and computational cost. A typical DFT study on 1-Cyano-N,N'-diphenylformamidine would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to optimize the molecular geometry and calculate electronic properties.

Ab initio methods , which are based on first principles without the use of empirical parameters, offer a higher level of theory. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used for more accurate energy calculations and a more detailed description of electron correlation effects.

Semiempirical methods (e.g., AM1, PM3) are less computationally demanding and can be useful for preliminary studies of large molecules. While less accurate than DFT or ab initio methods, they can provide initial geometric parameters and electronic properties.

Without specific studies on this compound, a hypothetical data table of calculated electronic properties remains illustrative.

PropertyHypothetical ValueMethod
Ground State Energy (Hartree)-XXX.XXXXDFT/B3LYP/6-31G(d,p)
HOMO Energy (eV)-X.XXDFT/B3LYP/6-31G(d,p)
LUMO Energy (eV)-X.XXDFT/B3LYP/6-31G(d,p)
HOMO-LUMO Gap (eV)X.XXDFT/B3LYP/6-31G(d,p)
Dipole Moment (Debye)X.XXDFT/B3LYP/6-31G(d,p)

Computational Modeling of Isomerization Processes and Reaction Pathways

The formamidine (B1211174) core of this compound suggests the possibility of several isomerization processes, including E/Z isomerization around the C=N double bond and rotational isomerization around the C-N single bonds. Computational modeling can be employed to map the potential energy surface for these transformations, identifying transition states and calculating activation barriers.

Such studies would typically involve:

Conformational Analysis: Identifying all stable conformers of the molecule.

Transition State Searching: Locating the saddle points on the potential energy surface that connect different isomers.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the found transition states correctly connect the desired reactants and products.

The presence of the cyano group and the phenyl rings would significantly influence the electronic landscape and, consequently, the barriers to isomerization and potential reaction pathways. For instance, the electron-withdrawing nature of the cyano group could affect the electron density at the imine nitrogen, influencing its reactivity.

Prediction of Spectroscopic Properties and Molecular Descriptors

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, these predictions would be invaluable in the absence of extensive experimental data.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions of major absorption bands in the IR spectrum. These can be correlated with specific vibrational modes, such as C=N stretching, C≡N stretching, and N-H bending (if applicable in a tautomeric form).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electronic environment around each nucleus and can be compared with experimental NMR spectra to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and oscillator strengths. These calculations can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, providing insights into the electronic transitions within the molecule.

A hypothetical table of predicted spectroscopic data is presented below.

Spectroscopic PropertyPredicted ValueComputational Method
C≡N Stretch (cm⁻¹)~2200-2250DFT/B3LYP/6-31G(d,p)
C=N Stretch (cm⁻¹)~1600-1650DFT/B3LYP/6-31G(d,p)
¹³C Chemical Shift (C≡N) (ppm)~110-120GIAO-DFT
¹³C Chemical Shift (C=N) (ppm)~150-160GIAO-DFT
λmax (nm)~XXXTD-DFT/B3LYP/6-31G(d,p)

In addition to spectroscopic properties, various molecular descriptors can be calculated to provide further insight into the molecule's potential behavior. These can include descriptors related to its electronic nature (e.g., electrophilicity index, chemical hardness) and its three-dimensional structure (e.g., molecular surface area, volume). These descriptors are often used in quantitative structure-activity relationship (QSAR) studies.

While detailed computational studies on this compound are yet to be widely published, the theoretical framework for such investigations is well-established. Future research in this area would undoubtedly provide valuable insights into the structure, reactivity, and properties of this interesting molecule.

Reactivity Profiles and Mechanistic Studies of 1 Cyano N,n Diphenylformamidine in Organic Transformations

Role as a Chemical Reagent and Versatile Synthetic Intermediate

1-Cyano-N,N'-diphenylformamidine belongs to the class of N-cyanoformamidines, which are recognized as valuable intermediates in organic synthesis, particularly for the preparation of agrochemicals. An efficient, one-pot, three-component reaction of aniline (B41778) derivatives with cyanamide (B42294) and triethyl orthoformate in refluxing toluene (B28343) affords N'-aryl-N-cyanoformamidines in high yields. researchgate.net This methodology highlights their accessibility and role as essential precursors for the formamidine (B1211174) family of pesticides. researchgate.net Cyanoformamidines are key building blocks for creating more complex, asymmetric formamidines that have significant applications in agriculture. researchgate.net

The synthetic utility of the formamidine scaffold is broad. The related compound without the cyano group, N,N'-diphenylformamidine, serves as a reagent in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and in the preparation of monomethine dyes. sigmaaldrich.com Furthermore, reagents with a similar N-cyano-imino functionality, such as dimethyl N-cyanodithioiminocarbonate, are extensively used in the synthesis of a wide array of fused heterocycles, demonstrating the versatility of this functional group in constructing complex molecular architectures. researchgate.net

Nucleophilic and Electrophilic Reactivity Patterns of the Formamidine Moiety

The formamidine moiety, including that in this compound, exhibits both nucleophilic and electrophilic characteristics. Amidines are significantly more basic than their amide counterparts. sigmaaldrich.com Protonation occurs readily on the sp²-hybridized nitrogen atom, resulting in the formation of a cationic amidinium ion where the positive charge is delocalized across both nitrogen atoms. sigmaaldrich.com This basicity allows the nitrogen atoms to act as nucleophiles.

Conversely, the central carbon atom of the formamidine group is an electrophilic center. This electrophilicity is enhanced upon protonation to the amidinium ion, making it susceptible to attack by nucleophiles. The synthesis of N'-aryl-N-cyanoformamidines illustrates this dual reactivity pattern in reverse, involving the sequential nucleophilic attack of a primary amine and then cyanamide onto the electrophilic carbon of triethyl orthoformate to construct the formamidine backbone. researchgate.net

Cyclization Reactions and Annulation Strategies

The N-cyanoamidine functional group is a potent building block for the synthesis of nitrogen-containing heterocycles (N-heterocycles) through cyclization and annulation reactions. rsc.org While specific examples for this compound are not extensively detailed, the reactivity of analogous compounds provides a clear blueprint for its potential applications. Dimethyl N-cyanodithioiminocarbonate, a structurally related reagent, readily undergoes condensation and subsequent cyclization with various binucleophiles to form fused heterocyclic systems. researchgate.net

For instance, the reaction of 2-(aminoalkyl)anilines with dimethyl N-cyanodithioiminocarbonate in refluxing ethanol (B145695) leads to the formation of 2-cyanoimino-1,2,3,4-tetrahydroquinazoline derivatives. researchgate.net This transformation proceeds via an initial nucleophilic substitution at the dithioiminocarbonate, followed by an intramolecular cyclization to yield the final annulated product. This strategy underscores the utility of the N-cyano-imino group in constructing heterocycles that are prevalent in medicinal and materials chemistry. researchgate.netnih.gov

Table 1: Representative Cyclization Reactions using Dimethyl N-cyanodithioiminocarbonate researchgate.net
ReactantProduct TypeConditions
2-Aminobenzimidazoles-Triazino[1,2-a]benzimidazol-4-amine-
Substituted 5-PyrazolonePyrazolo[4,5-d]pyrimidineEthanol, Triethylamine, Reflux
2-(Aminoalkyl)aniline2-Cyanoimino-1,2,3,4-tetrahydroquinazolineEthanol, Reflux

Dynamic Covalent Chemistry and Amidinium Exchange Mechanisms

Dynamic covalent chemistry (DCvC) is a powerful strategy that utilizes reversible covalent bond formation to achieve thermodynamically controlled self-assembly of complex molecules. sigmaaldrich.com The process allows for "error-checking" and "proof-reading," as product distributions are governed by the relative stabilities of the components at equilibrium. sigmaaldrich.com

The formamidine functional group can participate in DCvC through a process known as amidinium exchange. This reversible reaction has been applied to the self-assembly of mechanically interlocked molecules like researchgate.netrotaxanes. In this context, a formamidinium moiety can serve dual roles as both a recognition site for a macrocycle (e.g., a crown ether) and as the platform for the dynamic covalent exchange itself. The mechanism involves the reversible nucleophilic attack of amines on the electrophilic carbon of the amidinium ion. The presence of the mechanical bond in the resulting rotaxane can kinetically impede the nucleophilic attack, dramatically influencing the reaction kinetics and thermodynamic outcome of the system.

Transformation via Oxidation Reactions

First, in compounds containing other oxidizable atoms, the N-cyanoamidine group can remain intact. For example, N-cyanosulfilimines, which are structurally similar to N-cyanoamidines, can be selectively oxidized at the sulfur atom using meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This reaction yields the corresponding N-cyano sulfoximines, demonstrating that the N-cyano functionality is stable under these oxidative conditions. organic-chemistry.org

Second, the cyanoamidine group itself can be the site of oxidative cleavage. This is observed in the metabolism of the neonicotinoid pesticide Acetamiprid, which contains a cyanoamidine moiety. Metabolic pathways in insects involve oxidative cleavage of the cyanamine group, mediated by Type I enzymes like mixed-function oxidases, leading to the degradation of the parent molecule into more polar metabolites. wikipedia.org

Applications of 1 Cyano N,n Diphenylformamidine in Advanced Organic Synthesis and Materials Science

Building Block for Heterocyclic Systems

The formamidine (B1211174) moiety is a versatile functional group for the synthesis of nitrogen-containing heterocycles. Its ambident electrophilic/nucleophilic nature allows it to participate in various cyclization reactions.

Synthesis of Indolines and Related Nitrogen Heterocycles

The indoline (B122111) skeleton is a core structure in numerous natural products and pharmaceutical agents. guidechem.com Modern synthetic strategies to access indolines often involve transition metal-catalyzed intramolecular amination or amidation reactions. guidechem.comwikipedia.org These methods typically utilize precursors like ortho-halophenethylamines or related substrates that can undergo cyclization to form the five-membered nitrogen-containing ring.

While direct synthesis of indolines using 1-Cyano-N,N'-diphenylformamidine as a primary building block is not prominently described, formamidines, in general, serve as precursors for various N-heterocycles. scirp.org The synthesis of indolines, however, more commonly proceeds through pathways such as the reduction of indoles or palladium-catalyzed C-H amination of phenethylamine (B48288) derivatives. wikipedia.org

Table 1: Selected Modern Methods for Indoline Synthesis

MethodCatalyst/ReagentsPrecursor TypeReference
Domino Amidation/Nucleophilic SubstitutionCopper (Cu)2-Iodophenethyl mesylates guidechem.com
Intramolecular C-H AminationPalladium (Pd)β-Arylethylamines wikipedia.org
Reductive CyclizationOrganosuperbaseAlkynyl α-iminoesters wikipedia.org

Formation of Pyrimidines and Other Bio-Relevant Scaffolds

Pyrimidines are a fundamental class of heterocycles found in nucleic acids and a vast array of biologically active compounds. nih.gov The principal synthesis of the pyrimidine (B1678525) ring involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.org This classical approach highlights the potential role of formamidine derivatives as key synthons. The reaction between an amidine and a 1,3-dielectrophile is a cornerstone of pyrimidine synthesis, leading to the formation of the six-membered ring.

For instance, the reaction of guanidine (B92328) (an amidine derivative) with chalcones in the presence of a base is a common method for producing substituted pyrimidines. nih.gov Given that N,N'-diphenylformamidine contains the requisite N-C-N core, its reaction with appropriate dicarbonyl compounds could theoretically yield N,N'-diphenyl-substituted dihydropyrimidines, which could be further elaborated. The cyano group on this compound would introduce an additional handle for chemical modification on the resulting heterocyclic system.

Oxazole (B20620) and Perimidine Derivatization via Formamidines

Oxazoles: The oxazole ring is another important heterocycle present in many natural products and medicinal compounds. derpharmachemica.com Common synthetic routes include the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino-ketones) and the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com While formamidines are not the typical precursors in these mainstream methods, their adducts with reagents like oxalyl chloride are known to be reactive intermediates. scientificlabs.co.ukacs.org The parent compound, N,N'-diphenylformamidine, reacts with oxalyl chloride, suggesting a potential, albeit indirect, pathway for incorporation into more complex heterocyclic systems. scientificlabs.co.ukacs.org

Perimidines: Perimidines are tricyclic heteroaromatic compounds typically synthesized by the condensation of 1,8-naphthalenediamine with carbonyl compounds such as aldehydes or carboxylic acids. nih.gov This reaction forms the third, six-membered ring containing two nitrogen atoms. While there is no direct literature precedent for using this compound in this specific synthesis, the general reactivity of formamidines as a source for the N-C-N fragment suggests a hypothetical utility in constructing related nitrogen-rich polycyclic aromatic systems.

Precursor in Cyanine (B1664457) Dye Synthesis and Chromogenic Systems

One of the most established applications for N,N'-diphenylformamidine is in the synthesis of cyanine dyes. scientificlabs.co.ukresearchgate.net These dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. N,N'-diphenylformamidine serves as a one-carbon linker (a methine group source) to connect two heterocyclic quaternary ammonium (B1175870) salts.

Specifically, it is used in the preparation of monomethine dyes. scientificlabs.co.uksigmaaldrich.com The reaction typically involves the condensation of N,N'-diphenylformamidine with two equivalents of a reactive heterocyclic salt (e.g., an indolenium or quinolinium salt). This methodology has been applied to create Cy3-based dyes, which are widely used as fluorescent labels for biomolecules. researchgate.net The presence of a cyano group, as in this compound, could potentially be leveraged to modulate the electronic and spectral properties of the resulting dyes.

Table 2: Application of N,N'-Diphenylformamidine in Dye Synthesis

ReagentDye ClassApplicationReference
N,N'-DiphenylformamidineMonomethine DyesGeneral Synthesis scientificlabs.co.uksigmaaldrich.com
N,N'-DiphenylformamidineCy3-based DyesFluorescent Labeling researchgate.net
Malonaldehyde bis(phenylimine)Cy5-based DyesFluorescent Labeling researchgate.net

Construction of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Mechanically interlocked molecules, such as rotaxanes and catenanes, are prime targets in this field.

Design and Self-Assembly of Rotaxanes and Interlocked Systems

The synthesis of rotaxanes typically relies on template-directed strategies where a linear "thread" molecule is passed through a cyclic "macrocycle" molecule before being capped with bulky "stoppers" to prevent disassembly. The recognition sites that drive the self-assembly are often based on hydrogen bonding, π-π stacking, or metal-ligand coordination.

While Schiff bases containing imidazole-phenol units have been used to create self-assembling structures, the use of this compound or its parent compound in the design of rotaxanes is not documented in the reviewed scientific literature. nih.gov The construction of these complex architectures relies on very specific molecular recognition motifs, a role for which this class of formamidines has not yet been established.

Exploitation of Non-Covalent Interactions in Molecular Recognition

The molecular architecture of this compound, featuring a combination of a polar cyano group, hydrogen bond-accepting imine nitrogens, and aromatic phenyl rings, provides a versatile platform for engaging in a variety of non-covalent interactions. These interactions are fundamental to the process of molecular recognition, where molecules selectively bind to one another. The strategic arrangement of these functional groups allows the molecule to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which collectively govern its ability to form ordered supramolecular assemblies. citedrive.comnih.gov

The formamidine core itself, with its N-H donor and N acceptor sites, is a classic motif for forming robust hydrogen-bonded networks. The phenyl rings, being electron-rich π-systems, can engage in stacking interactions with other aromatic systems. Furthermore, the highly polar cyano group can participate in dipole-dipole interactions and can also act as a hydrogen bond acceptor. The interplay of these forces dictates the crystal packing and the formation of larger, well-defined structures in the solid state. The ability to form these predictable interaction patterns is a key aspect of crystal engineering and the design of new materials. nih.govrsc.org

While detailed studies focusing exclusively on this compound in molecular recognition are not extensively documented, the principles can be illustrated by examining related structures. For instance, the study of molecular complexes involving N-donor ligands highlights how non-covalent interactions, such as hydrogen bonds and π-π stacking, direct the assembly of complex crystal lattices, forming structures like stacked layers and helical chains. citedrive.comnih.gov The specific geometry and electronic properties of the interacting molecules determine the final supramolecular architecture.

Ligand Design in Coordination Chemistry

The this compound molecule possesses key features that make it an intriguing candidate for ligand design in coordination chemistry. The presence of multiple nitrogen atoms—two in the formamidine core and one in the cyano group—offers several potential coordination sites for metal ions. The specific binding mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of counter-ions. acs.org

Research on a closely related unsymmetrical ligand, N-phenyl-N′-cyano-formamidine, in complexation with silver(I) salts (AgX, where X = NO₃⁻, SO₃CF₃⁻, BF₄⁻, and ClO₄⁻) provides significant insights into the coordination behavior of such cyano-functionalized formamidines. acs.org In these examples, the ligand demonstrates remarkable versatility, coordinating to the Ag(I) center through different nitrogen atoms to form a variety of structures, from discrete molecules to one- and two-dimensional coordination polymers.

For example, in the complex [Ag(N-phenyl-N′-cyano-formamidine)₃NO₃], the ligand coordinates to the silver ion exclusively through the nitrogen atom of the cyano group, resulting in a discrete, triangular planar molecule. acs.org In contrast, when reacted with other silver salts, the same ligand forms coordination polymers where it bridges multiple silver centers. These polymeric structures can exhibit different dimensionalities, such as one-dimensional zigzag or helical chains, and even two-dimensional sheets formed through further π-donor interactions from the ligand. acs.org

Complex Ligand Metal Ion Coordination Mode Resulting Structure Reference
[AgL₃NO₃]N-phenyl-N′-cyano-formamidine (L)Ag(I)Cyano NitrogenDiscrete Molecule acs.org
[AgLSO₃CF₃]∞N-phenyl-N′-cyano-formamidine (L)Ag(I)Bridging1D Coordination Polymer acs.org
[AgLBF₄]∞N-phenyl-N′-cyano-formamidine (L)Ag(I)Bridging1D Coordination Polymer acs.org
[AgLClO₄]∞N-phenyl-N′-cyano-formamidine (L)Ag(I)Bridging and π-interaction2D Coordination Polymer acs.org

Emerging Research Directions and Future Perspectives in 1 Cyano N,n Diphenylformamidine Chemistry

Development of Novel Reactivity and Catalytic Applications

The reactivity of 1-Cyano-N,N'-diphenylformamidine is an area that holds considerable promise for novel chemical transformations. The presence of the electron-withdrawing cyano group is anticipated to significantly influence the electronic properties of the formamidine (B1211174) core, distinguishing its reactivity from that of its well-studied counterpart, N,N'-diphenylformamidine.

Future research is expected to delve into the utility of this compound as a versatile building block in organic synthesis. The cyano group can serve as a handle for a variety of transformations, including hydrolysis to amides or carboxylic acids, reduction to amines, or participation in cycloaddition reactions. The exploration of these reaction pathways could lead to the synthesis of novel heterocyclic compounds and other complex organic molecules.

In the realm of catalysis, the formamidine moiety is known to form stable complexes with a wide range of metal ions. The specific coordination chemistry of this compound with various transition metals is a key area for future studies. The electronic influence of the cyano group could modulate the catalytic activity of the resulting metal complexes, potentially leading to the development of new catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. The investigation into the catalytic properties of these complexes is a critical step towards unlocking the full potential of this compound.

Integration into Advanced Functional Materials

The unique molecular structure of this compound makes it an intriguing candidate for the development of advanced functional materials. The combination of the rigid phenyl groups, the polar formamidine core, and the cyano group offers a platform for designing materials with tailored electronic, optical, and mechanical properties.

One promising direction is the incorporation of this compound as a building block in the synthesis of metal-organic frameworks (MOFs). The nitrogen atoms of the formamidine and cyano groups could act as coordination sites for metal ions, leading to the formation of porous, crystalline structures. The properties of these MOFs, such as their pore size, surface area, and chemical functionality, could be tuned by the choice of metal ions and by post-synthetic modification of the cyano group. Such materials could find applications in gas storage, separation, and catalysis.

Furthermore, the potential for this compound to be used as a monomer in the synthesis of novel polymers is an area ripe for exploration. The bifunctional nature of the molecule could allow for its polymerization through various mechanisms, potentially leading to the creation of conductive polymers or materials with interesting liquid crystalline properties. The investigation into the polymerization behavior of this compound and the characterization of the resulting polymers are essential for advancing this research front.

Methodological Innovations in Synthesis and Characterization

The development of efficient and scalable synthetic routes to this compound is crucial for facilitating its study and application. While general methods for the synthesis of N'-aryl-N-cyanoformamidines exist, there is a need for the development of innovative, high-yielding, and environmentally benign procedures specifically tailored for this compound. One-pot synthesis methodologies, which reduce the number of reaction steps and purification procedures, are particularly desirable.

A comprehensive characterization of this compound is also essential for understanding its properties and reactivity. This includes the use of advanced spectroscopic and analytical techniques to fully elucidate its molecular structure and electronic properties.

Technique Information Gained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
Infrared (IR) Spectroscopy Identifies the characteristic vibrational frequencies of the functional groups, such as the C≡N stretch of the cyano group and the N-H and C=N bonds of the formamidine core.
Mass Spectrometry (MS) Determines the precise molecular weight and provides information about the fragmentation pattern, further confirming the structure.
X-ray Crystallography Offers a definitive three-dimensional structure of the molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.

Future research should focus on obtaining and analyzing high-quality data from these techniques to build a comprehensive understanding of the structure-property relationships of this compound.

Q & A

Q. Advanced

  • Near-Infrared (NIR) Dyes : Serves as a precursor for dyes like FUCP-1, which exhibit upconversion luminescence (UCL) under 808 nm excitation. Applications include image-guided photodynamic therapy (PDT) ().
  • Electrosynthesis : Used in Rh₂(dpf)₄ complexes for catalytic studies ().
    Key Metrics :
  • UCL Quantum Yield : Up to 12.6% in dichloromethane, surpassing traditional nanomaterials ().

What mechanistic insights exist for proton transfer dynamics in this compound?

Q. Advanced

  • Double Proton Transfer (DPT) : Quantum mechanical studies reveal low-energy barriers (~5 kcal/mol) for DPT in hydrogen-bonded dimers, enabling tautomerism in solution ().
  • NMR Studies : Dynamic exchange between tautomers is observed at room temperature, with coalescence temperatures indicating fast exchange rates ().

How can researchers optimize experimental design for studying this compound’s photophysical properties?

Q. Advanced

  • Spectroscopic Setup : Use far-red excitation (700–715 nm) to probe NIR absorption/emission.
  • Solvent Selection : Dichloromethane enhances UCL quantum yield due to low polarity ().
  • Control Experiments : Compare with non-cyano analogs to isolate electronic effects of the nitrile group.

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